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Introduction
Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique

mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of

TYK2, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[3]

[4][5] This selectivity is a key differentiator from other pan-JAK inhibitors.[3] Deucravacitinib

potently blocks the signaling of key cytokines implicated in various immune-mediated diseases,

including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][6] These application

notes provide detailed protocols and quantitative data to guide the in vivo use of

Deucravacitinib in preclinical research.

Mechanism of Action
Deucravacitinib allosterically binds to the TYK2 pseudokinase (JH2) domain, stabilizing an

inactive conformation of the enzyme.[4][7] This prevents the downstream signaling cascades

initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][2] The inhibition of these

pathways leads to reduced inflammation and immune cell activation, making Deucravacitinib a

promising therapeutic agent for a range of autoimmune and inflammatory disorders.[6][8]
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Quantitative Data Summary
In Vivo Efficacy in Murine Models

Disease

Model

Animal

Strain
Dose

Dosing

Regimen
Key Findings Reference

IL-23-Induced

Psoriasis-like

Skin

Inflammation

C57BL/6
7.5, 15, 30

mg/kg

Oral gavage,

BID for 9

days

Dose-

dependent

reduction in

acanthosis.

15 mg/kg was

as effective

as an anti-IL-

23 adnectin.

[1][8]

Anti-CD40-

Induced

Colitis

SCID 50 mg/kg
Oral gavage,

BID

99%

inhibition of

peak weight

loss and 70%

reduction in

histological

scores.

[1]

Lupus

(NZB/W F1

mice)

NZB/W
up to 30

mg/kg

Oral gavage,

QD for 3

months

Well-tolerated

and protected

against

nephritis.

Correlated

with inhibition

of type I IFN

gene

expression.

[1]

Pharmacokinetic Parameters in Mice
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Parameter Value Dose Reference

Bioavailability (F) 122% 10 mg/kg (oral) [8]

Cmax 7.5 µM 10 mg/kg (oral) [8]

AUC 36 µM·h 10 mg/kg (oral) [8]

Elimination Half-life

(t1/2)

8-15 hours (in

humans)
Single dose [1][6]

Experimental Protocols
IL-23-Induced Psoriasis-like Skin Inflammation Model in
Mice
This model recapitulates key features of human psoriasis, including epidermal hyperplasia

(acanthosis) and inflammatory cell infiltration driven by the IL-23/Th17 axis.[1]

Materials:

Deucravacitinib (BMS-986165)

Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90 or 5% DMSO, 50% PEG300, 5% Tween-80, 45%

saline)[1][7]

Recombinant mouse IL-23

6-8 week old female C57BL/6 mice[3]

Standard laboratory equipment for animal handling, injections, and tissue collection.

Protocol:

Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the

experiment.

Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control,

Deucravacitinib at 7.5, 15, and 30 mg/kg, and a positive control such as an anti-IL-23

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://drughunter.com/molecule/deucravacitinib
https://drughunter.com/molecule/deucravacitinib
https://drughunter.com/molecule/deucravacitinib
https://www.invivochem.com/bms-986165.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841305/
https://www.invivochem.com/bms-986165.html
https://www.invivochem.com/bms-986165.html
https://www.benchchem.com/pdf/Technical_Support_Center_Deucravacitinib_Animal_Model_Studies.pdf
https://www.selleckchem.com/products/deucravacitinib-bms-986165-tyk2-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


antibody).[1]

Disease Induction: On day 0, administer intradermal injections of recombinant mouse IL-23

into the ears of the mice. Repeat IL-23 injections every other day through day 9.[1]

Drug Administration:

Prepare Deucravacitinib in the chosen vehicle to the desired concentrations.

Administer Deucravacitinib or vehicle control via oral gavage twice daily (BID), starting the

evening before the first IL-23 injection.[1]

Monitoring and Measurements:

Monitor the mice daily for signs of inflammation such as erythema, scaling, and skin

thickness.

Measure ear thickness daily using a digital caliper as a quantitative measure of

inflammation.

Sample Collection: On day 10, euthanize the mice and collect ear tissue and blood samples.

[7]

Endpoint Analysis:

Histopathology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin

and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell

infiltration.

Gene Expression Analysis: Isolate RNA from a portion of the ear tissue for quantitative

PCR (qPCR) analysis of inflammatory cytokine expression (e.g., IL-17A, IL-21, IL-12, and

IL-23 subunits).[1][8]

Pharmacokinetic Analysis: Analyze blood samples to determine the plasma concentrations

of Deucravacitinib.
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In Vivo Psoriasis Model Workflow

Safety and Toxicology
In preclinical and clinical studies, Deucravacitinib has been generally well-tolerated.[2][6] In a

first-in-human study, the overall frequency of adverse events was similar between the

Deucravacitinib and placebo groups.[6] No serious adverse events were reported in a Phase 2

trial for psoriatic arthritis.[5]
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Conclusion
Deucravacitinib (BMS-986165) is a highly selective and potent allosteric inhibitor of TYK2 with

demonstrated efficacy in various preclinical models of immune-mediated diseases. The

provided protocols and data serve as a comprehensive guide for researchers to effectively

design and execute in vivo studies using this compound. Careful adherence to the described

methodologies will ensure robust and reproducible results in the investigation of

Deucravacitinib's therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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